molecular formula C22H22N4 B11318217 3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11318217
M. Wt: 342.4 g/mol
InChI Key: GAMATHMWUZCITE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with 3-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of fluorescent probes and materials science.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-14-7-5-9-18(11-14)21-17(4)22-23-16(3)13-20(26(22)25-21)24-19-10-6-8-15(2)12-19/h5-13,24H,1-4H3

InChI Key

GAMATHMWUZCITE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=CC(=C4)C

Origin of Product

United States

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